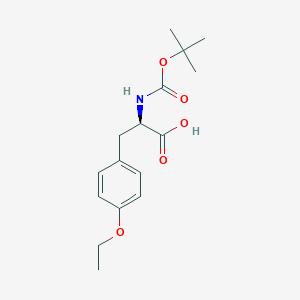
Boc-D-Lys(nicotinoyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Lys(nicotinoyl)-OH, also known as Nalpha-Boc-Nepsilon-nicotinoyl-D-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino group and a nicotinoyl group at the epsilon-amino group of D-lysine. The Boc group is commonly used in peptide synthesis to protect amino groups from undesired reactions, while the nicotinoyl group is derived from nicotinic acid (vitamin B3).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(nicotinoyl)-OH typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of D-lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF).
Nicotinoylation of the epsilon-amino group: The epsilon-amino group of the Boc-protected D-lysine is then reacted with nicotinic acid or its activated ester (e.g., nicotinoyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:
Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions, where the nicotinoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as DIPEA in solvents like DCM or THF.
Major Products Formed
Deprotection: Removal of the Boc group yields D-Lys(nicotinoyl)-OH.
Substitution: Depending on the nucleophile used, various substituted derivatives of D-lysine can be formed.
Aplicaciones Científicas De Investigación
Boc-D-Lys(nicotinoyl)-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules such as proteins, antibodies, and nucleic acids to various surfaces or other biomolecules.
Biological Studies: Employed in studies related to protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of Boc-D-Lys(nicotinoyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. In drug development, its nicotinoyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-Lys(nicotinoyl)-OH: The L-isomer of Boc-D-Lys(nicotinoyl)-OH, which has similar chemical properties but different biological activity due to the chirality of the lysine residue.
Boc-D-Lys(acetyl)-OH: A derivative of D-lysine with an acetyl group instead of a nicotinoyl group, used in similar applications but with different reactivity and biological effects.
Boc-D-Lys(benzoyl)-OH: Another derivative with a benzoyl group, used in peptide synthesis and drug development.
Uniqueness
This compound is unique due to the presence of the nicotinoyl group, which imparts specific chemical reactivity and potential biological activity related to nicotinic acid. This makes it a valuable compound in the synthesis of peptides and the development of novel therapeutics.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B558413.png)










